molecular formula C3H7NO2 B1293917 N-(Hydroxymethyl)acetamide CAS No. 625-51-4

N-(Hydroxymethyl)acetamide

Cat. No.: B1293917
CAS No.: 625-51-4
M. Wt: 89.09 g/mol
InChI Key: HWJHZLJIIWOTGZ-UHFFFAOYSA-N
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Description

N-(Hydroxymethyl)acetamide, also known as N-Hydroxymethylacetamide, is an organic compound with the chemical formula CH3CONHCH2OH. It is a colorless to light yellow liquid that is soluble in common organic solvents such as water, ethanol, and ether. This compound is relatively stable and not easily decomposed or inactivated .

Biochemical Analysis

Biochemical Properties

Acetamidomethanol plays a significant role in biochemical reactions, particularly in chloromethylation and amidomethylation reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in chloromethylations of aromatics, avoiding the carcinogenic bis(chloromethyl) ether . The interactions of Acetamidomethanol with these biomolecules are crucial for its function in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamidomethanol change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Acetamidomethanol remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Understanding these temporal effects is crucial for its application in research and medical settings.

Dosage Effects in Animal Models

The effects of Acetamidomethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . These dosage-dependent effects are important for determining the safe and effective use of Acetamidomethanol in medical and research applications.

Metabolic Pathways

Acetamidomethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic processes within cells . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of Acetamidomethanol within cells and tissues involve interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . The distribution of Acetamidomethanol is crucial for its function and effectiveness in biochemical reactions.

Subcellular Localization

Acetamidomethanol’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization is important for determining its role in cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)acetamide is typically synthesized through the reaction of acetaldehyde and methanol to produce methylacetamide, which is then converted into N-Hydroxymethylacetamide through an oxidation reaction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained efficiently.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where acetaldehyde and methanol are reacted under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-(Hydroxymethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reactions: These reactions may involve reagents like halogens or other nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-acetylformamide, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Properties

IUPAC Name

N-(hydroxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-3(6)4-2-5/h5H,2H2,1H3,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJHZLJIIWOTGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211543
Record name Formicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625-51-4
Record name N-(Hydroxymethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(hydroxymethyl)acetamide
Source European Chemicals Agency (ECHA)
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Record name FORMICIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can the modification of bovine pancreatic trypsin inhibitor by acetamidomethanol be prevented?

A2: Yes, the research demonstrates that the tyrosine modification can be prevented by introducing an excess of anisole during the acetamidomethylation reaction. [] This suggests that anisole might compete with tyrosine for reaction with acetamidomethanol, thereby protecting the enzyme from modification.

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